N-[5-(3,5-dichlorobenzyl)-1,3-thiazol-2-yl]-2-methylpropanamide
Description
N-[5-(3,5-Dichlorobenzyl)-1,3-thiazol-2-yl]-2-methylpropanamide is a thiazole-derived compound featuring a 3,5-dichlorobenzyl substituent at the 5-position of the thiazole ring and a 2-methylpropanamide group at the 2-position. The dichlorobenzyl moiety introduces strong electron-withdrawing properties, while the isobutyramide group enhances hydrogen-bonding capabilities. Structural analysis of such compounds often relies on crystallographic tools like SHELX programs for refinement and validation .
Properties
IUPAC Name |
N-[5-[(3,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-2-methylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14Cl2N2OS/c1-8(2)13(19)18-14-17-7-12(20-14)5-9-3-10(15)6-11(16)4-9/h3-4,6-8H,5H2,1-2H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMQJBZKOXOCPHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=NC=C(S1)CC2=CC(=CC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14Cl2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[5-(3,5-dichlorobenzyl)-1,3-thiazol-2-yl]-2-methylpropanamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Introduction of the Dichlorobenzyl Group: The dichlorobenzyl group can be introduced via a nucleophilic substitution reaction where a suitable dichlorobenzyl halide reacts with the thiazole derivative.
Amidation: The final step involves the formation of the amide bond by reacting the thiazole derivative with 2-methylpropanoyl chloride under basic conditions.
Chemical Reactions Analysis
N-[5-(3,5-dichlorobenzyl)-1,3-thiazol-2-yl]-2-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which may reduce the carbonyl group to an alcohol.
Substitution: The dichlorobenzyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid for nitration.
Scientific Research Applications
N-[5-(3,5-dichlorobenzyl)-1,3-thiazol-2-yl]-2-methylpropanamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic effects, although it is not yet approved for medical use.
Industry: It may be used in the development of new materials with specific chemical properties
Mechanism of Action
The exact mechanism of action of N-[5-(3,5-dichlorobenzyl)-1,3-thiazol-2-yl]-2-methylpropanamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its thiazole and dichlorobenzyl moieties. These interactions can lead to the inhibition or activation of certain biochemical pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Structural Analogues in Heterocyclic Chemistry
The compound belongs to a broader class of nitrogen-sulfur heterocycles. Key analogues include:
Key Observations :
- This suggests similar protocols may apply, but dichlorobenzyl incorporation could require stricter temperature control or catalysts.
Functional Group Impact on Bioactivity
- Chlorinated Aromatics: The 3,5-dichlorobenzyl group increases lipophilicity (LogP) compared to non-halogenated analogues, likely enhancing membrane permeability but risking higher toxicity. This contrasts with the ethoxycarbonyl group in thiadiazole derivatives, which balances hydrophilicity and lipophilicity .
- Amide vs.
Crystallographic and Analytical Considerations
Structural elucidation of such compounds often employs SHELX programs for X-ray refinement. The robustness of SHELXL in handling small-molecule crystallography ensures precise determination of bond lengths and angles, critical for comparing steric and electronic profiles with analogues .
Biological Activity
N-[5-(3,5-dichlorobenzyl)-1,3-thiazol-2-yl]-2-methylpropanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, insecticidal, and cytotoxic effects based on various research findings.
- Chemical Formula : CHClNS
- Molecular Weight : 303.23 g/mol
- CAS Number : 6604-26-8
The compound features a thiazole ring and dichlorobenzyl moiety, which are critical for its biological activity.
Antimicrobial Activity
Research has shown that thiazole derivatives exhibit significant antimicrobial properties. For instance, studies have indicated that compounds similar to this compound possess antibacterial effects against various pathogens.
| Pathogen | Activity | Reference |
|---|---|---|
| Escherichia coli | Inhibition observed | |
| Staphylococcus aureus | Moderate activity noted | |
| Candida albicans | Effective at certain concentrations |
Insecticidal Activity
The compound has shown potential as an insecticide. For example, a study highlighted the larvicidal activity of thiazole derivatives against Aedes aegypti, a vector for several viral diseases.
- LC50 Values : The effective concentration leading to 50% mortality was reported at low micromolar levels.
- Mechanism of Action : The compound may disrupt the nervous system of insects, similar to other known insecticides.
Cytotoxicity Studies
Cytotoxicity assessments are crucial for determining the safety profile of new compounds. Research indicates that while some thiazole derivatives can exhibit cytotoxic effects on cancer cell lines, this compound demonstrated selective toxicity.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| Hela (Cervical cancer) | 150 ± 20 | Moderate toxicity |
| A549 (Lung cancer) | 200 ± 30 | Moderate toxicity |
Case Studies
- Study on Thiazole Derivatives : A comparative study evaluated various thiazole derivatives for their antimicrobial and cytotoxic properties. The findings suggested that modifications in the thiazole structure could enhance activity against specific pathogens while minimizing cytotoxicity to human cells .
- Insect Resistance Management : Another case study focused on the application of thiazole-based compounds in controlling mosquito populations resistant to conventional insecticides. The results indicated that these compounds could serve as alternatives in integrated pest management strategies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
